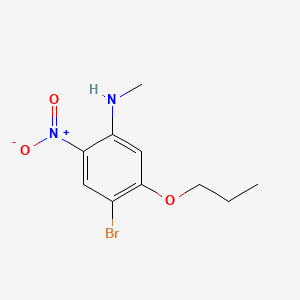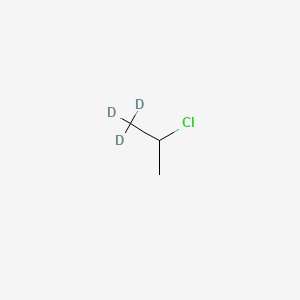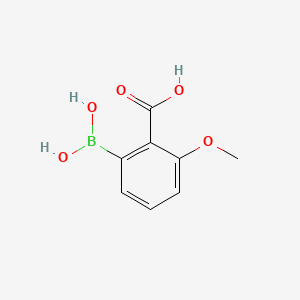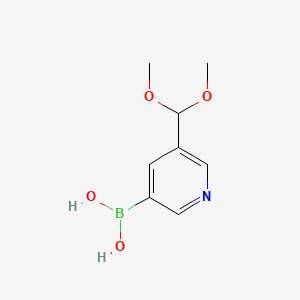
Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H8BrCl2NO2 . It is used as a pharmaceutical intermediate . The compound has a molecular weight of 314.56 g/mol .
Molecular Structure Analysis
The InChI code for Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate is 1S/C12H8BrCl2NO2/c1-2-18-12(17)8-5-16-11-7(10(8)15)3-6(13)4-9(11)14/h3-5H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate is a solid at room temperature . It has a molecular weight of 314.56 g/mol . The compound has zero hydrogen bond donors and three hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Chemical Reactions and Synthesis Methods : Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate is used in various chemical synthesis processes. For instance, its ethylation with ethyl bromide in different solvents and bases leads to mixed N-and O-ethylated products, as studied by Guo Hui (1993) (Guo Hui, 1993).
Novel Compound Synthesis : It serves as a precursor in the synthesis of new compounds. For example, ultrasound-promoted reactions lead to novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives with potential antibacterial properties (G. L. Balaji et al., 2013).
Applications in Medicinal Chemistry
Antibacterial Agent Development : The compound is used in the synthesis of derivatives with antibacterial activity. Research on the antibacterial activity of synthesized compounds against various bacteria indicates moderate effectiveness (G. L. Balaji et al., 2013).
Synthesis of Antitumor Agents : It is also employed in the synthesis of compounds evaluated for antitumor activities. A study reported the synthesis of derivatives that inhibited the growth of cancer cells (A. El-Agrody et al., 2012).
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl2NO2/c1-2-18-12(17)7-5-16-10-4-9(14)8(13)3-6(10)11(7)15/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXSWJMMSJALHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)Cl)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

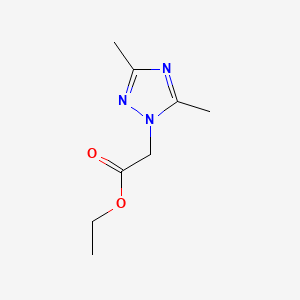

![1h-[1,3,5]Triazepino[1,7-a]benzimidazole](/img/structure/B594956.png)
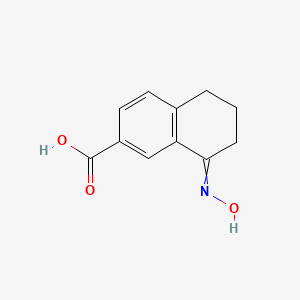
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, (2-exo,3-endo)- (9CI)](/img/no-structure.png)
![2-[5-(1-Ethyl-1H-pyrazol-4-yl)-[1,3,4]oxadiazol-2-yl]ethylamine](/img/structure/B594959.png)



